

# A Technical Guide to the Spectroscopic Characterization of 3-Methoxy-2-naphthol

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## Compound of Interest

Compound Name: 3-Methoxy-2-naphthol

Cat. No.: B105853

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## Introduction

**3-Methoxy-2-naphthol** (CAS No: 18515-11-2), also known as 2-hydroxy-3-methoxynaphthalene, is a substituted naphthol derivative of significant interest in organic synthesis. Its bifunctional nature, featuring both a hydroxyl and a methoxy group on a rigid naphthalene scaffold, makes it a versatile precursor for the synthesis of more complex molecules, including pharmaceuticals and functional materials.

For researchers in drug development and materials science, unambiguous structural confirmation is paramount. Spectroscopic analysis provides the definitive fingerprint of a molecule's identity and purity. This guide offers an in-depth technical overview of the core spectroscopic data for **3-methoxy-2-naphthol**, synthesizing available experimental data with established chemical principles. We will delve into Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing not only the data but also the causal reasoning behind the observed spectral features. This document is designed to serve as a practical reference for scientists engaged in the synthesis, identification, and application of this compound.

## Molecular Structure and Spectroscopic Implications

The spectroscopic properties of **3-methoxy-2-naphthol** are a direct consequence of its molecular architecture. The structure consists of a naphthalene ring system substituted at the

C-2 and C-3 positions with hydroxyl (-OH) and methoxy (-OCH<sub>3</sub>) groups, respectively.

The key structural features influencing the spectra are:

- **The Aromatic Naphthalene Core:** This rigid, electron-rich system gives rise to characteristic signals in all forms of spectroscopy. In NMR, it produces a cluster of signals in the aromatic region (typically 7.0-8.0 ppm in <sup>1</sup>H NMR and 110-150 ppm in <sup>13</sup>C NMR). In IR, it results in C=C stretching and C-H bending vibrations.
- **The Hydroxyl (-OH) Group:** This group is a hydrogen bond donor and contains a labile proton. Its O-H stretching frequency in IR is a key diagnostic feature. The proton's chemical shift in <sup>1</sup>H NMR can be highly variable. Its electron-donating effect via resonance influences the chemical shifts of the aromatic ring.
- **The Methoxy (-OCH<sub>3</sub>) Group:** This group introduces an aliphatic component. The three equivalent methyl protons produce a sharp singlet in the <sup>1</sup>H NMR spectrum, while the methoxy carbon provides a distinct signal in the <sup>13</sup>C NMR spectrum. Like the hydroxyl group, it is an electron-donating group that influences the aromatic system.

Below is the structure of **3-methoxy-2-naphthol** with the IUPAC numbering scheme used for NMR assignments.

Caption: Structure of **3-Methoxy-2-naphthol** with IUPAC numbering.

## Mass Spectrometry (MS)

Mass spectrometry is the primary technique for determining the molecular weight and elemental formula of a compound. For **3-methoxy-2-naphthol**, soft ionization techniques like Electrospray Ionization (ESI) are ideal for observing the intact molecular ion.

Data Summary:

Parameter	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>10</sub> O <sub>2</sub>	[1][2]
Molecular Weight	174.20 g/mol	[1][2][3]
Monoisotopic Mass	174.06808 Da	[1]
[M+H] <sup>+</sup> (ESI-MS)	175.07536 m/z	[1]
[M+H] <sup>+</sup> (FAB-MS, Exp.)	175 m/z	[4]

Interpretation: The high-resolution mass provides an exact mass that can be used to confirm the elemental composition of C<sub>11</sub>H<sub>10</sub>O<sub>2</sub>. In positive ion mode ESI-MS, the molecule readily protonates, typically on the hydroxyl or methoxy oxygen, to give the [M+H]<sup>+</sup> ion at m/z 175. Under higher energy conditions (e.g., Electron Ionization in GC-MS), a primary fragmentation pathway would be the loss of a methyl radical (•CH<sub>3</sub>) from the methoxy group, leading to a significant fragment ion at m/z 159.

## Experimental Protocol: ESI-MS Analysis

- **Sample Preparation:** Prepare a dilute solution of **3-methoxy-2-naphthol** (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Instrument Setup:** Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a standard calibrant solution. Set the ESI source to positive ion mode.
- **Infusion:** Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
- **Source Parameters:** Optimize source parameters, including capillary voltage (e.g., 3-4 kV), cone voltage, desolvation gas flow, and temperature to achieve a stable and strong signal for the ion of interest.
- **Data Acquisition:** Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).
- **Data Analysis:** Identify the peak corresponding to the [M+H]<sup>+</sup> ion and determine its exact mass. Use the instrument software to calculate the elemental formula from the measured mass and compare it to the theoretical value.

Caption: Workflow for ESI-MS analysis.

## Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The spectrum of **3-methoxy-2-naphthol** is dominated by vibrations from the hydroxyl group, the aromatic rings, and the C-O bonds.

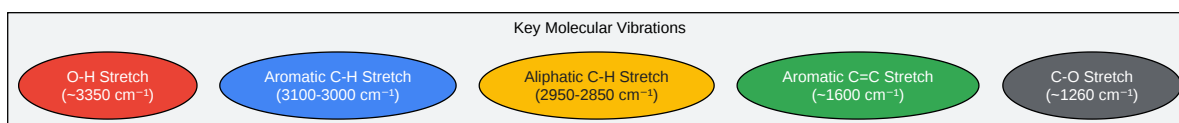
Data Summary & Interpretation:

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type	Rationale
~3350	Broad, Strong	O-H stretch (H-bonded)	The broadness is characteristic of intermolecular hydrogen bonding between the hydroxyl groups.[4]
3100-3000	Medium	Aromatic C-H stretch	Characteristic of sp <sup>2</sup> C-H bonds on the naphthalene ring.
2950-2850	Weak-Medium	Aliphatic C-H stretch	Arises from the C-H bonds of the methoxy (-OCH <sub>3</sub> ) group.
~1620, ~1580	Medium-Strong	Aromatic C=C stretch	These absorptions are typical for the naphthalene ring system.
~1260	Strong	Aryl C-O stretch	Strong absorption due to the stretching of the C-O bonds of the methoxy and hydroxyl groups.
~850-750	Strong	Aromatic C-H out-of-plane bend	The specific pattern of these bands can help confirm the substitution pattern on the naphthalene rings.

## Experimental Protocol: ATR-FTIR Analysis

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

- **Sample Application:** Place a small amount of the solid **3-methoxy-2-naphthol** powder onto the ATR crystal.
- **Apply Pressure:** Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
- **Data Acquisition:** Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$  over a range of  $4000\text{--}400\text{ cm}^{-1}$ .
- **Data Processing:** The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- **Cleaning:** Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft wipe.



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Caption: Key IR vibrational modes for **3-methoxy-2-naphthol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their connectivity (multiplicity).

Experimental Data: The following experimental data was reported for **3-methoxy-2-naphthol** isolated after hydrolysis of a natural product.<sup>[4]</sup>

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment (Reported <sup>[4]</sup> )
8.02	dd (J = 9.2, 2.7 Hz)	1H	H-9 (?)
7.98	d (J = 8.3, 2.8 Hz)	1H	H-6 (?)
7.66	br s	1H	H-1
7.05	br s	1H	H-4
6.25	m	1H	H-7 (?)
6.16	m	1H	H-8 (?)

(Note: The methoxy and hydroxyl proton signals were not reported in this dataset.)

Expert Analysis and Interpretation: The reported assignments for H-6, H-7, H-8, and H-9 are highly unconventional and the chemical shifts for H-7 and H-8 are significantly upfield from a typical naphthalene system. A more chemically sound assignment based on established principles is proposed below:

- Aromatic Protons ( $\delta$  7.0-8.1 ppm): The naphthalene ring contains six protons.
  - H-1 ( $\delta$  ~7.7 ppm): The signal at 7.66 ppm is assigned to H-1. It appears as a singlet because it has no adjacent protons and is deshielded by the neighboring hydroxyl group and the anisotropic effect of the adjacent ring.
  - H-4 ( $\delta$  ~7.1 ppm): The signal at 7.05 ppm is assigned to H-4. It is also a singlet and is shielded relative to H-1 due to the stronger electron-donating resonance effect of the adjacent methoxy group.
  - H-5 & H-8 ( $\delta$  ~7.8-8.1 ppm): These protons are peri to the other ring and are typically the most deshielded. The signals reported at 8.02 and 7.98 ppm likely correspond to H-5 and H-8.

- H-6 & H-7 ( $\delta \sim 7.2-7.4$  ppm): These protons are expected to be multiplets in the mid-aromatic range. The upfield signals at 6.16 and 6.25 ppm reported in the source are anomalous and may be due to a typo or an unmentioned structural feature in the isolated compound.
- Methoxy Protons ( $-\text{OCH}_3$ ) ( $\delta \sim 3.9-4.0$  ppm): A sharp singlet integrating to 3H is expected in this region. This signal was not reported in the cited source.
- Hydroxyl Proton ( $-\text{OH}$ ) ( $\delta \sim 5.0-6.0$  ppm, variable): A broad singlet is expected. Its chemical shift is dependent on concentration, solvent, and temperature.

## <sup>13</sup>C NMR Spectroscopy

No experimental <sup>13</sup>C NMR data for **3-methoxy-2-naphthol** is readily available in peer-reviewed literature or major databases. However, a reliable prediction can be made based on the known spectrum of 2-naphthol and established substituent chemical shift (SCS) effects. The methoxy group at C-3 will strongly shield C-4 and C-8a and deshield C-3. The hydroxyl group at C-2 will strongly deshield C-2 and shield C-1 and C-3.

Predicted <sup>13</sup>C NMR Data:



Carbon Atom	Predicted Shift ( $\delta$ , ppm)	Rationale
C-1	~106	Shielded by adjacent -OH group.
C-2	~148	Deshielded by direct attachment to -OH.
C-3	~145	Deshielded by direct attachment to -OCH <sub>3</sub> .
C-4	~108	Strongly shielded by para -OH and ortho -OCH <sub>3</sub> groups.
C-4a	~134	Quaternary carbon at ring junction.
C-5	~128	Standard aromatic CH.
C-6	~124	Standard aromatic CH.
C-7	~126	Standard aromatic CH.
C-8	~127	Standard aromatic CH.
C-8a	~129	Quaternary carbon, shielded by para -OCH <sub>3</sub> group.
-OCH <sub>3</sub>	~56	Typical chemical shift for an aryl methoxy carbon.

## Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **3-methoxy-2-naphthol** in ~0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- **Instrument Setup:** Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- **<sup>1</sup>H NMR Acquisition:** Acquire a standard one-pulse <sup>1</sup>H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 8-16 scans.

- **$^{13}\text{C}$  NMR Acquisition:** Acquire a proton-decoupled  $^{13}\text{C}$  spectrum. Due to the low natural abundance of  $^{13}\text{C}$ , more scans are required (e.g., 128-1024 or more). A relaxation delay of 2 seconds is typical.
- **Data Processing:** Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the resulting spectra and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. For  $^{13}\text{C}$  NMR, the solvent signal can also be used as a secondary reference (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).
- **Analysis:** Integrate the  $^1\text{H}$  signals and analyze the multiplicities. Assign all peaks in both  $^1\text{H}$  and  $^{13}\text{C}$  spectra to the corresponding atoms in the molecule.

Caption: General workflow for NMR analysis.

## Conclusion

The spectroscopic characterization of **3-methoxy-2-naphthol** is well-defined by a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The molecular ion peak at  $m/z$  175 ( $[\text{M}+\text{H}]^+$ ) confirms its molecular weight. IR spectroscopy clearly identifies the key hydroxyl and aromatic functionalities. While a complete, universally agreed-upon set of experimental NMR data is not consolidated in the public domain, analysis of available data combined with predictive methods provides a confident structural assignment. This technical guide provides researchers with the foundational data and interpretive logic required to reliably identify **3-methoxy-2-naphthol** and ensure its purity for use in further scientific endeavors.

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